

# AZD3147 solubility and preparation for experiments

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AZD3147  
Cat. No.: B15620887

[Get Quote](#)

## Application Notes and Protocols for AZD3147

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**AZD3147** is a highly potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.<sup>[1][2]</sup> As a critical regulator of cell growth, proliferation, and survival, the mTOR signaling pathway is a key target in cancer research.<sup>[1]</sup> **AZD3147**'s ability to inhibit both mTORC1 and mTORC2 offers a comprehensive blockade of this pathway, making it a valuable tool for preclinical research. These application notes provide detailed protocols for the preparation and use of **AZD3147** in both in vitro and in vivo experimental settings, compiled from available data and best practices for small molecule kinase inhibitors.

### Physicochemical Properties and Solubility

Proper solubilization of **AZD3147** is critical for accurate and reproducible experimental results. The following tables summarize the known physicochemical and solubility data for **AZD3147**.

Table 1: Physicochemical Properties of **AZD3147**

Property	Value
Molecular Formula	C <sub>24</sub> H <sub>31</sub> N <sub>5</sub> O <sub>4</sub> S <sub>2</sub>
Molecular Weight	517.67 g/mol
Appearance	Solid powder

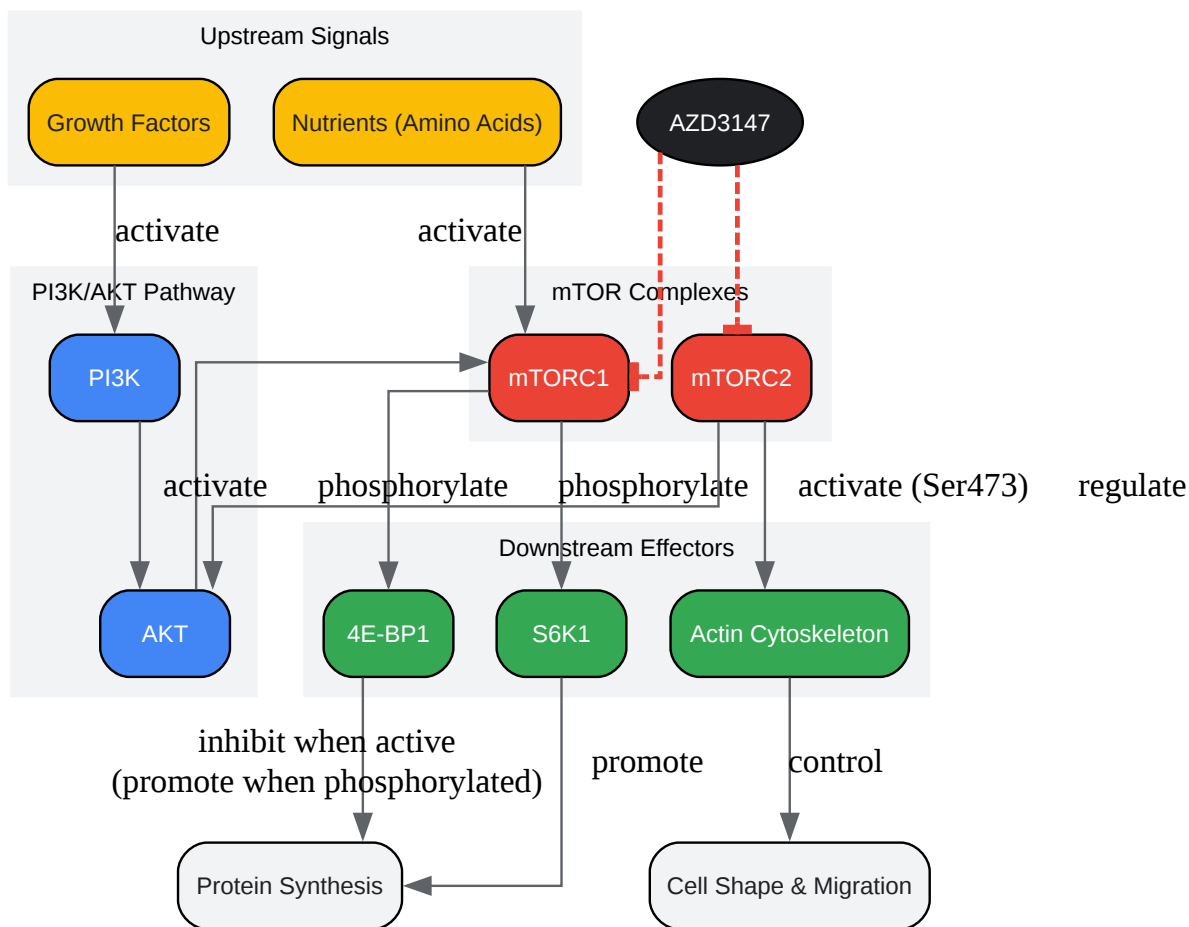
Table 2: Solubility of **AZD3147**

Solvent	Solubility	Notes
DMSO	≥ 125 mg/mL (≥ 241.47 mM)	Ultrasonic assistance may be required. Use freshly opened DMSO as it is hygroscopic.
Ethanol	> 1 mg/mL	-
Hydrochloric Acid	< 100 mM	-
Water	Low aqueous solubility	Development of AZD3147 focused on improving aqueous solubility over earlier compounds in its class. <sup>[1][2]</sup>

Note: It is recommended to perform solubility tests in your specific aqueous buffers or cell culture media to ensure compatibility and avoid precipitation.

## Signaling Pathway of AZD3147

**AZD3147** inhibits the kinase activity of both mTORC1 and mTORC2, thereby blocking downstream signaling pathways that regulate critical cellular processes.



[Click to download full resolution via product page](#)

Caption: **AZD3147** inhibits both mTORC1 and mTORC2 signaling pathways.

## Experimental Protocols

### In Vitro Experimentation

#### 1. Preparation of **AZD3147** Stock Solution

This protocol describes the preparation of a high-concentration stock solution of **AZD3147** in DMSO, which can be further diluted for use in cell culture experiments.

Materials:

- **AZD3147** powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

#### Procedure:

- Calculate the required mass: Determine the mass of **AZD3147** needed to prepare the desired volume and concentration of the stock solution (e.g., for 1 mL of a 10 mM stock, weigh 5.18 mg of **AZD3147**).
- Dissolution: Aseptically add the appropriate volume of sterile DMSO to the vial containing the **AZD3147** powder.
- Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
- Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, the DMSO stock solution should be stable for several months.

## 2. Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution to prepare working concentrations for treating cells in culture. It is crucial to avoid precipitation of the compound when diluting into aqueous culture medium.

#### Materials:

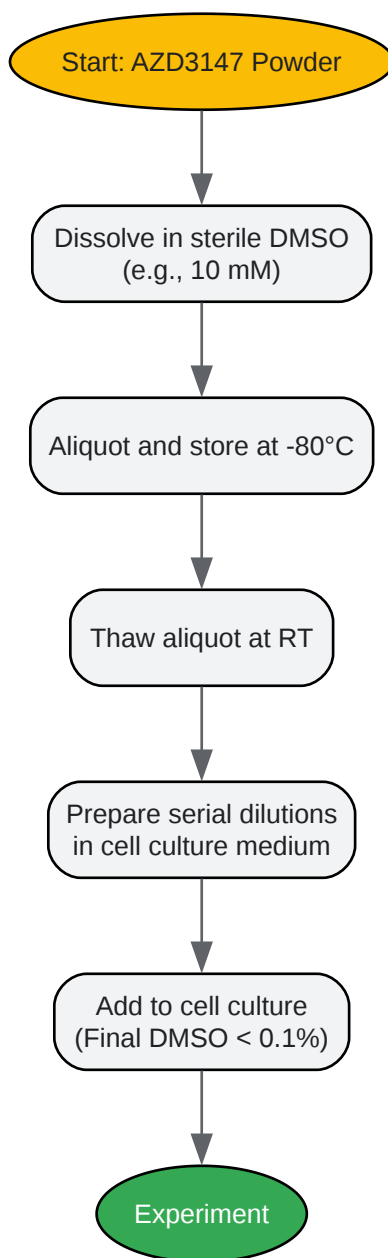
- **AZD3147** stock solution (e.g., 10 mM in DMSO)
- Sterile, serum-free or complete cell culture medium

- Sterile microcentrifuge tubes
- Calibrated pipettes and sterile tips

Procedure:

- Thaw: Thaw a frozen aliquot of the **AZD3147** stock solution at room temperature.
- Intermediate Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy and to minimize the final DMSO concentration.
- Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
- Fresh Preparation: Prepare fresh working solutions for each experiment. Do not store diluted aqueous solutions of **AZD3147**.

Workflow for In Vitro Solution Preparation



[Click to download full resolution via product page](#)

Caption: Workflow for preparing **AZD3147** for in vitro experiments.

## In Vivo Experimentation

### 1. Formulation of **AZD3147** for Oral Administration (Suspension)

This protocol provides a general method for preparing a suspension of **AZD3147** suitable for oral gavage in rodents. The choice of vehicle can be critical and may need to be optimized for

your specific study.

#### Materials:

- **AZD3147** powder
- Dimethyl Sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Sterile water or saline (0.9% NaCl)
- Sterile conical tubes
- Vortex mixer
- Sonicator

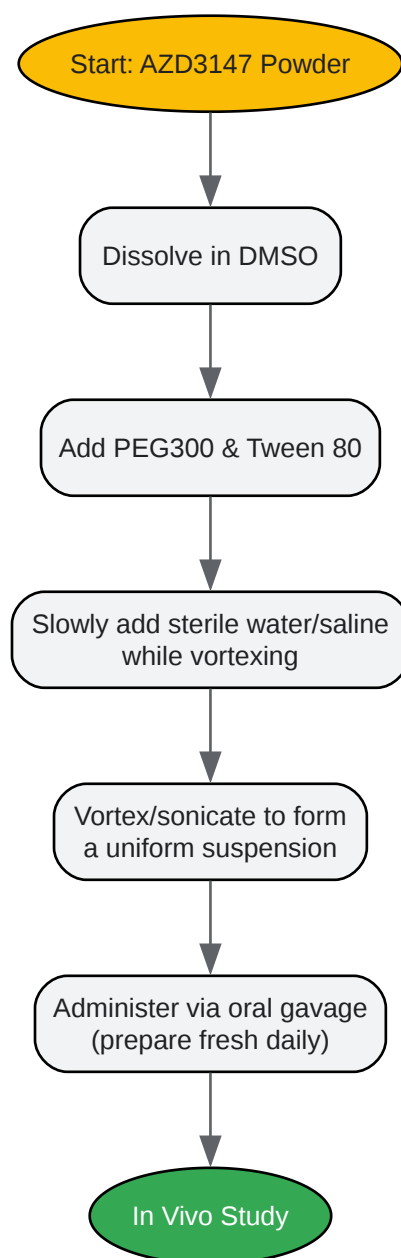
#### Procedure:

- **Calculate Required Amounts:** Determine the total volume of formulation needed and the required mass of **AZD3147** to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a mouse with a 10 mL/kg dosing volume, a 1 mg/mL formulation is needed).
- **Vehicle Preparation:** Prepare the vehicle by mixing the components in the specified ratio. A commonly used vehicle for oral administration of poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and water/saline. A typical ratio is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder as water or saline.
- **Initial Dissolution:** First, dissolve the weighed **AZD3147** powder in the required volume of DMSO. Vortex or sonicate until fully dissolved.
- **Adding Co-solvents:** Gradually add the PEG300 and Tween 80 to the DMSO solution while continuously vortexing to maintain a homogenous mixture.

- **Aqueous Phase Addition:** Slowly add the sterile water or saline to the organic mixture while vortexing. This should be done dropwise to prevent precipitation. The final formulation will be a suspension.
- **Homogenization:** Vortex the final suspension thoroughly and sonicate if necessary to ensure a uniform particle size.
- **Administration:** The formulation should be prepared fresh daily. Ensure the suspension is well-mixed immediately before drawing each dose for administration.

#### Workflow for In Vivo Formulation





[Click to download full resolution via product page](#)

Caption: Workflow for preparing **AZD3147** for in vivo studies.

## Disclaimer

The protocols provided are intended as a guide and may require optimization for specific experimental conditions and animal models. It is essential to consult relevant literature and institutional guidelines for animal handling and welfare. The information provided is for research use only and not for human or veterinary use.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Discovery of AZD3147: a potent, selective dual inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [AZD3147 solubility and preparation for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620887#azd3147-solubility-and-preparation-for-experiments]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

